Nmi 8739

概要

説明

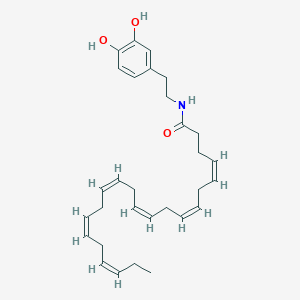

NMI 8739は、n-ドコサヘキサエノイルドパミンとしても知られており、ドーパミンD2オートレセプターの作動薬として作用する化合物です。それは、神経伝達物質ドーパミンと多価不飽和脂肪酸ドコサヘキサエン酸のアミン抱合体です。 この化合物は、マクロファージにおける一酸化窒素産生の減少と特定のサイトカインの放出の抑制に潜在的な効果を示しています .

準備方法

合成経路と反応条件: NMI 8739は、ドーパミンとドコサヘキサエン酸の抱合によって合成されます。この反応は通常、ドーパミンのアミン基とドコサヘキサエン酸のカルボキシル基間のアミド結合の形成を伴います。 反応条件には、アミド結合の形成を促進するために、N,N'-ジシクロヘキシルカルボジイミド(DCC)や4-ジメチルアミノピリジン(DMAP)などのカップリング剤を使用することがよくあります .

工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成と同じ原理を用いた大規模合成になります。 これには、効率的なカップリング剤と最適化された反応条件を使用して、最終生成物の高収率と純度を確保することが含まれます .

化学反応の分析

反応の種類: NMI 8739は、以下のものを含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応は、化合物に存在する官能基を修飾することができます。

置換: this compoundは、1つの官能基が別の官能基と置き換わる置換反応に関与することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 目的の置換反応に応じて、さまざまな求核剤と求電子剤を使用することができます。

主要な生成物: これらの反応から形成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化はキノンを形成することができ、一方、還元はアルコールやアミンを生成することができます .

4. 科学研究への応用

This compoundには、以下のものなど、いくつかの科学研究への応用があります。

化学: 神経伝達物質と脂肪酸の相互作用を研究するためのモデル化合物として使用されます。

生物学: this compoundは、特にドーパミン受容体を含む細胞シグナル伝達経路の研究に使用されています。

医学: この化合物は、パーキンソン病や特定の精神障害など、ドーパミン調節異常関連疾患の治療に潜在的な治療的応用があります。

科学的研究の応用

Chemical Properties and Structure

NMI 8739 is characterized as an amine conjugate of the DHA carrier and dopamine. Its molecular formula is , and it is known for its ability to selectively activate dopamine D2 receptors, which are crucial in numerous neurological processes.

Pharmacological Research

This compound has been extensively studied for its pharmacological effects:

- Dopamine Receptor Agonism : As a D2 receptor agonist, it plays a significant role in understanding dopamine's function in the brain, particularly in conditions like schizophrenia and Parkinson's disease .

- Drug Development : Its unique properties make it a candidate for developing new treatments targeting dopamine-related disorders .

Neuroscience

Research involving this compound has contributed to insights into neurotransmitter dynamics:

- Neurotransmitter Release : Studies have shown that this compound can influence the release of dopamine in neuronal cultures, providing a model for exploring synaptic transmission .

- Behavioral Studies : Animal models treated with this compound have been used to assess behavioral changes related to dopaminergic activity, aiding in the understanding of mood disorders .

Cancer Research

Emerging studies suggest potential anticancer properties:

- Cell Proliferation Inhibition : Preliminary findings indicate that this compound may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its mechanisms and efficacy .

Data Table: Summary of Research Findings

Case Study 1: Dopamine Dynamics

A study investigated the effects of this compound on dopamine release in rat striatal slices. Results showed a significant increase in dopamine levels following administration, suggesting its utility in studying dopaminergic signaling pathways.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that this compound reduced the viability of breast cancer cells by inducing apoptosis. This finding highlights its potential as a therapeutic agent in oncology.

作用機序

NMI 8739は、ドーパミンD2オートレセプターの作動薬として作用することによってその効果を発揮します。このレセプターは、脳内でのドーパミン放出の調節に関与しています。D2オートレセプターに結合することによって、this compoundはドーパミンレベルを調節し、さまざまな生理学的プロセスに影響を与えることができます。 この化合物は、マクロファージにおける一酸化窒素の産生を減らし、インターロイキン6やCCL-20などのサイトカインの放出を抑制することも報告されています .

類似化合物:

ドーパミン: this compoundと同じシグナル伝達経路に関与する主要な神経伝達物質です。

ドコサヘキサエン酸: this compoundの脂肪酸成分であり、独自の生物学的活性を持っています。

キンピロール: ドーパミンシグナル伝達に類似の効果を持つ別のドーパミン受容体作動薬です。

独自性: this compoundは、ドーパミンとドコサヘキサエン酸の抱合体であるため、ユニークです。この組み合わせにより、血液脳関門をより効果的に透過し、ドーパミン作動薬と抗炎症作用の両方を発揮することができます。 この二重作用により、this compoundは、研究と潜在的な治療的応用のための貴重な化合物となっています .

類似化合物との比較

Dopamine: The primary neurotransmitter involved in the same signaling pathways as NMI 8739.

Docosahexaenoic Acid: The fatty acid component of this compound, which has its own biological activities.

Quinpirole: Another dopamine receptor agonist with similar effects on dopamine signaling.

Uniqueness: this compound is unique due to its dual nature as a conjugate of dopamine and docosahexaenoic acid. This combination allows it to penetrate the blood-brain barrier more effectively and exert both dopaminergic and anti-inflammatory effects. This dual action makes this compound a valuable compound for research and potential therapeutic applications .

生物活性

NMI 8739, also known as n-docosahexaenoyl dopamine (DHA-DA), is a compound that has garnered attention in the field of neuropharmacology due to its role as an agonist of the dopamine D2 autoreceptor. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of this compound

This compound is synthesized through the conjugation of dopamine with docosahexaenoic acid (DHA), resulting in an amine conjugate that combines the properties of both molecules. Its chemical structure allows it to interact with various cellular receptors and pathways, particularly those associated with dopamine signaling.

Target Receptor

This compound primarily targets the dopamine D2 autoreceptor . Upon binding to this receptor, it activates several downstream signaling pathways that influence cellular responses.

Biochemical Pathways

The activation of the dopamine D2 autoreceptor by this compound leads to significant biochemical effects, including:

- Reduction of Nitric Oxide Production : In studies involving LPS-stimulated RAW264.7 macrophages, this compound has been shown to suppress nitric oxide production, which is crucial in inflammatory responses.

- Cytokine Modulation : The compound exhibits a concentration-dependent suppression of pro-inflammatory cytokines such as CCL-20, MCP-1, and IL-6 in macrophages following stimulation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by its ability to bind and activate the dopamine D2 autoreceptor. This interaction not only modulates receptor activity but also affects downstream signaling pathways critical for various physiological processes.

Cellular Effects

This compound demonstrates profound effects on multiple cell types, particularly in modulating immune responses. Its ability to influence cytokine release positions it as a potential agent for managing conditions characterized by excessive inflammation.

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotection : Research indicates that this compound may offer neuroprotective benefits in models of neurodegenerative diseases by modulating dopamine signaling pathways .

- Anti-inflammatory Properties : The compound's ability to suppress cytokine release suggests potential applications in treating inflammatory disorders, although further clinical studies are necessary to validate these findings .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other known dopamine D2 receptor agonists:

| Compound | Mechanism of Action | Cytokine Suppression | Neuroprotective Effects | Clinical Applications |

|---|---|---|---|---|

| This compound | Agonist at D2 receptor | Yes | Potential | Inflammatory disorders, neuroprotection |

| Bromocriptine | Agonist at D2 receptor | Moderate | Yes | Parkinson's disease |

| Ropinirole | Agonist at D2 receptor | Limited | Yes | Parkinson's disease |

特性

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(34)31-25-24-27-22-23-28(32)29(33)26-27/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26,32-33H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,31,34)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJMZRVSTICUKC-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129024-87-9 | |

| Record name | Nmi 8739 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129024879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the GABA–DHA-DA conjugate (OXL1220) differ from dopamine and DHA-DA in its effects on blood flow in the brain?

A1: Both dopamine and DHA-DA increase blood flow in the brain, regardless of whether the brain is experiencing ischemia or not. This increase in blood flow is accompanied by a significant increase in blood pressure (hypertension). [] In contrast, OXL1220 demonstrates a selective vasodilatory effect, specifically increasing blood flow to the brain during transient global ischemia. [] This suggests that OXL1220 may offer a more targeted approach to improving blood flow in the ischemic brain without the unwanted side effect of systemic hypertension.

Q2: What is the mechanism behind the selective vasodilatory effect of OXL1220 in the ischemic brain?

A2: The conjugation of γ-aminobutyric acid (GABA) to DHA-DA in OXL1220 appears to shift its activity from dopaminergic to GABAergic with respect to regulating vascular tone in the ischemic brain. [] While DHA-DA exhibits inhibitory properties on synaptosomal dopamine uptake, OXL1220 uniquely competes for specific binding sites of [3H]-gabazine on GABA-A receptors in rat cortical membranes. [] This suggests that the GABA moiety in OXL1220 enables interaction with GABA-A receptors, potentially contributing to its selective vasodilatory effect in the ischemic brain.

Q3: Does the chemical structure of DHA-DA influence its interaction with dopamine receptors?

A3: While DHA-DA displays potent inhibitory activity against synaptosomal dopamine uptake (IC50 = 29 μM), it demonstrates minimal binding affinity for dopamine receptors. [] This suggests that despite its structural similarity to dopamine, the DHA moiety in DHA-DA may hinder its interaction with dopamine receptors. This finding highlights the importance of structural modifications in modulating the pharmacological profile of neurotransmitter-like compounds.

- Zaitsev, S. V., Akimova, E. V., Dyachenko, I. A., Sorokina, I. V., Petrukhina, A. V., Rozentsvet, O. A., ... & Sergeeva, N. S. (2015). Differences Between Cerebrovascular and Anti-Ischemic Effects of Dopamine, Docosahexaenoyldopamine, and GABA–Docosahexaenoyldopamine Conjugate. Bulletin of Experimental Biology and Medicine, 158(5), 621-624.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。